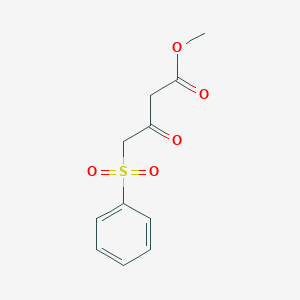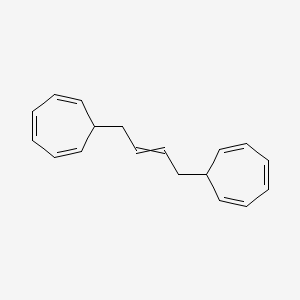
7,7'-(But-2-ene-1,4-diyl)di(cyclohepta-1,3,5-triene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7’-(But-2-ene-1,4-diyl)di(cyclohepta-1,3,5-triene) is an organic compound characterized by its unique structure, which includes two cyclohepta-1,3,5-triene rings connected by a but-2-ene-1,4-diyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-(But-2-ene-1,4-diyl)di(cyclohepta-1,3,5-triene) typically involves the reaction of cyclohepta-1,3,5-triene with a but-2-ene-1,4-diyl precursor under specific conditions. One common method is the photochemical reaction of benzene with diazomethane, followed by the pyrolysis of the resulting adduct . Another approach involves the Buchner ring enlargement, where benzene reacts with ethyl diazoacetate to form a norcaradiene ethyl ester, which then undergoes electrocyclic ring expansion to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale photochemical reactors or pyrolysis units to ensure efficient and high-yield synthesis. The choice of method depends on the desired purity and scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
7,7’-(But-2-ene-1,4-diyl)di(cyclohepta-1,3,5-triene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, typically using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
7,7’-(But-2-ene-1,4-diyl)di(cyclohepta-1,3,5-triene) has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and as a building block in organic synthesis.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 7,7’-(But-2-ene-1,4-diyl)di(cyclohepta-1,3,5-triene) involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloheptatriene: A related compound with a single cyclohepta-1,3,5-triene ring.
Azulene: Composed of fused cyclopentadiene and cycloheptatriene rings.
Sesquifulvalene: Composed of linked cyclopentadiene and cycloheptatriene rings.
Uniqueness
7,7’-(But-2-ene-1,4-diyl)di(cyclohepta-1,3,5-triene) is unique due to its dual cyclohepta-1,3,5-triene rings connected by a but-2-ene-1,4-diyl linker. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
92208-58-7 |
|---|---|
Formule moléculaire |
C18H20 |
Poids moléculaire |
236.4 g/mol |
Nom IUPAC |
7-(4-cyclohepta-2,4,6-trien-1-ylbut-2-enyl)cyclohepta-1,3,5-triene |
InChI |
InChI=1S/C18H20/c1-2-6-12-17(11-5-1)15-9-10-16-18-13-7-3-4-8-14-18/h1-14,17-18H,15-16H2 |
Clé InChI |
MNRZYJOEGWDOHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=CC(C=C1)CC=CCC2C=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6,9,10-Tetrakis[(propan-2-yl)oxy]anthracene](/img/structure/B14368637.png)
![3-[4-(2,4-Dioxo-1,3-thiazolidin-5-yl)-2-ethoxyphenoxy]propanoic acid](/img/structure/B14368638.png)
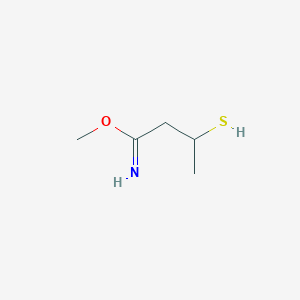
![2,2-Dimethyl-5-[2-(phenylselanyl)ethyl]-1,3-dioxane](/img/structure/B14368649.png)
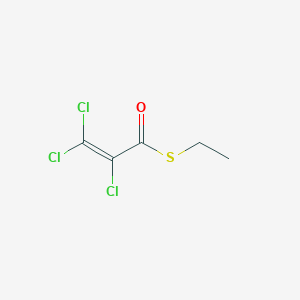
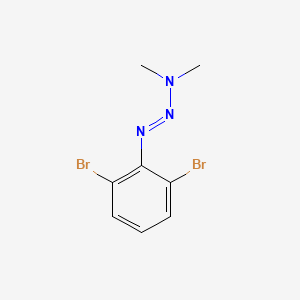

![Triphenyl[(trimethylsilyl)methyl]arsanium chloride](/img/structure/B14368682.png)

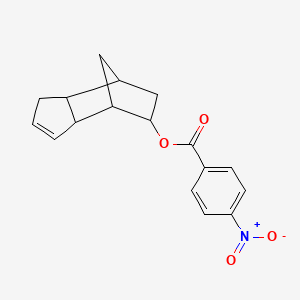
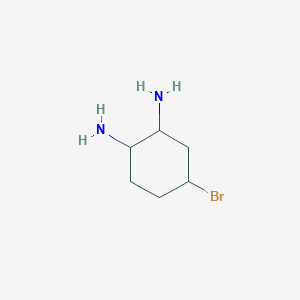

![{5-Methoxy-2-methyl-1-[4-(methylsulfanyl)benzoyl]-1H-indol-3-yl}acetic acid](/img/structure/B14368710.png)
